molecular formula C11H17F2NO4 B6264998 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid CAS No. 2228359-14-4

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid

Cat. No.: B6264998
CAS No.: 2228359-14-4
M. Wt: 265.3
InChI Key:
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Description

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can undergo deprotection under acidic conditions, revealing the active azetidine moiety, which can then interact with biological targets. The difluoropropanoic acid moiety may also play a role in modulating the compound’s activity by influencing its physicochemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is unique due to the presence of both the Boc-protected azetidine ring and the difluoropropanoic acid moiety. This combination imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

2228359-14-4

Molecular Formula

C11H17F2NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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